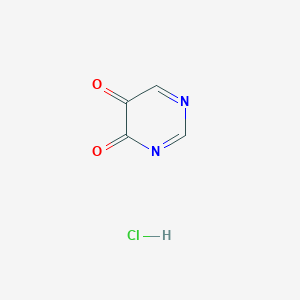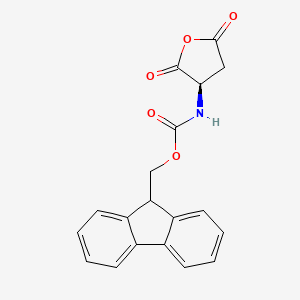
Pyrimidine-4,5-dione;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Pirimidindiona; clorhidrato es un compuesto orgánico heterocíclico que presenta un anillo de pirimidina con dos grupos ceto en las posiciones 4 y 5, y una sal de clorhidrato. Los derivados de pirimidina son conocidos por sus significativas actividades biológicas y son ampliamente utilizados en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4,5-Pirimidindiona; clorhidrato generalmente implica la condensación de precursores adecuados en condiciones controladas. Un método común implica la reacción de un derivado de pirimidina con un agente oxidante para introducir los grupos ceto en las posiciones 4 y 5. La reacción generalmente se lleva a cabo en presencia de un catalizador de ácido clorhídrico para formar la sal de clorhidrato.
Métodos de producción industrial: La producción industrial de 4,5-Pirimidindiona; clorhidrato a menudo emplea reactores de lotes a gran escala donde las condiciones de reacción se optimizan para el rendimiento y la pureza. El proceso implica un control cuidadoso de la temperatura, la presión y el pH para garantizar una calidad de producto constante. El producto final se purifica típicamente mediante técnicas de cristalización o recristalización.
Análisis De Reacciones Químicas
Tipos de reacciones: 4,5-Pirimidindiona; clorhidrato sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse aún más para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción pueden convertir los grupos ceto en grupos hidroxilo.
Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar los átomos de hidrógeno en el anillo de pirimidina por otros sustituyentes.
Reactivos y condiciones comunes:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Catalizadores: Ácido clorhídrico, ácido sulfúrico.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de pirimidina con grupos ceto o hidroxilo adicionales, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de pirimidina.
4. Aplicaciones en investigación científica
4,5-Pirimidindiona; clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia su posible papel en las interacciones de ADN y ARN debido a su similitud estructural con los nucleótidos.
Medicina: Se investiga su potencial como agente antiviral, antibacteriano y anticancerígeno.
Industria: Utilizado en el desarrollo de productos farmacéuticos y agroquímicos.
Aplicaciones Científicas De Investigación
Pyrimidine-4,5-dione;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleotides.
Medicine: Investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
El mecanismo de acción de 4,5-Pirimidindiona; clorhidrato implica su interacción con objetivos moleculares y vías específicas. En aplicaciones medicinales, puede inhibir enzimas o receptores clave involucrados en los procesos de la enfermedad. Por ejemplo, podría actuar como un inhibidor de la replicación viral al interferir con la síntesis de ADN o ARN viral. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y la estructura del compuesto.
Comparación Con Compuestos Similares
4,5-Pirimidindiona; clorhidrato se puede comparar con otros derivados de pirimidina, como:
2,4-Pirimidindiona: Carece del grupo ceto en la posición 5.
4,6-Pirimidindiona: Tiene un patrón de sustitución diferente en el anillo de pirimidina.
5,6-Pirimidindiona: Presenta grupos ceto en las posiciones 5 y 6.
Singularidad: El patrón de sustitución único de 4,5-Pirimidindiona; clorhidrato, con grupos ceto en las posiciones 4 y 5, le confiere propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para aplicaciones específicas donde otros derivados de pirimidina pueden no ser tan efectivos.
Propiedades
Fórmula molecular |
C4H3ClN2O2 |
|---|---|
Peso molecular |
146.53 g/mol |
Nombre IUPAC |
pyrimidine-4,5-dione;hydrochloride |
InChI |
InChI=1S/C4H2N2O2.ClH/c7-3-1-5-2-6-4(3)8;/h1-2H;1H |
Clave InChI |
LQLQPZHJSYFQPX-UHFFFAOYSA-N |
SMILES canónico |
C1=NC=NC(=O)C1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclopropylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12345585.png)
![3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione](/img/structure/B12345590.png)

![3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B12345604.png)
![N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(4-methylphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345614.png)
![4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12345620.png)

![Gold, chloro[tris(4-methylphenyl)phosphine]-](/img/structure/B12345635.png)
![5-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345638.png)
![N-(4-methoxyphenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12345642.png)
![7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B12345643.png)
![1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3-hydroxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12345652.png)
![5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]-N-propan-2-ylpentanamide](/img/structure/B12345654.png)
![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate;tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B12345658.png)
